Calcium sulfate hemihydrate

Description

Significance in Materials Science and Engineering

Calcium sulfate (B86663) hemihydrate (CaSO₄·0.5H₂O), commonly known as Plaster of Paris, holds considerable importance in the fields of materials science and engineering. researchgate.netstandardchemicals.com.au Its primary application lies in the production of plasters and stucco, where its ability to form a moldable paste upon hydration and subsequently harden into a rigid crystalline structure is highly valued. wikipedia.org This property makes it a versatile material for a wide range of applications, from construction and industrial processes to medical and dental fields. nih.govstandardchemicals.com.au

In construction, it is a key component in drywall, plaster, and various molding compounds. standardchemicals.com.au Its quick-setting nature makes it ideal for creating smooth surfaces and intricate ornamental designs. bisleyinternational.com Furthermore, it is utilized in fire-proofing materials and in the manufacturing of molds for ceramics and roof tiles. bisleyinternational.com In the medical field, its biocompatibility and ability to set into a hard mass make it suitable for creating orthopedic casts to immobilize limbs. nih.govkerrier.com It is also used in dentistry for making impressions, casts, and dies. nih.gov

The utility of calcium sulfate hemihydrate extends to its role as a binder in various composite materials. For instance, it is used in self-leveling underlayments to improve flow and reduce shrinkage, and in tile adhesives to enhance workability and bond strength. standardchemicals.com.au Additionally, it serves as a filler in anchor systems, contributing to their strength and stability. standardchemicals.com.au The development of cost-effective production technologies, such as those utilizing flue gas desulfurization gypsum, has further expanded its use as a construction material. nih.govscirp.org

Polymorphism and Anisotropy in this compound Phases

This compound exhibits polymorphism, meaning it can exist in different crystalline forms, primarily the alpha (α) and beta (β) phases. pediaa.com These polymorphs share the same chemical formula (CaSO₄·0.5H₂O) but differ in their crystal structure, which in turn affects their physical and chemical properties. researchgate.netdbc.wroc.pl The distinction between the α and β forms is not based on crystallography but rather on their preparation methods and thermodynamic properties. dbc.wroc.pl

The alpha phase of this compound (α-HH) is characterized by well-formed, compact, and transparent idiomorphic crystals. nih.govchemicalbook.com These crystals are typically larger and less porous compared to the beta phase. researchgate.netbibliotekanauki.pl The production of α-HH usually involves the dehydration of gypsum in a wet environment, such as in an autoclave under pressure or in aqueous solutions containing salts or acids. researchgate.netdbc.wroc.pl

Due to its denser crystal structure, α-HH requires less water to form a workable paste and results in a hardened material with higher mechanical strength and lower porosity. sci-hub.seresearchgate.net This makes it the preferred choice for applications demanding high performance, such as high-strength plasters, molds for precision casting, and certain medical applications like bone grafts. standardchemicals.com.aubisleyinternational.comscirp.org The superior mechanical properties are attributed to the formation of a dense, interlocking network of dihydrate crystals upon hydration. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Crystal Morphology | Well-formed, compact, transparent, idiomorphic crystals | nih.govchemicalbook.com |

| Porosity | Low | researchgate.netbibliotekanauki.pl |

| Water Requirement | Lower than β-phase | sci-hub.se |

| Mechanical Strength | High | sci-hub.seresearchgate.net |

| Production Method | Wet dehydration (autoclave, salt/acid solutions) | researchgate.netdbc.wroc.pl |

The beta phase of this compound (β-HH) consists of smaller, more irregular, and porous, flaky particles that are often aggregates of smaller crystals. standardchemicals.com.auchemicalbook.com It is typically produced by the "dry" calcination of gypsum in an open container at atmospheric pressure. researchgate.netresearchgate.net

Compared to the alpha phase, β-HH has a higher specific surface area and requires more water to achieve a workable consistency. researchgate.net The resulting hardened material generally has lower mechanical strength and higher porosity. researchgate.net Consequently, β-HH is used in applications where high strength is not a primary requirement, such as in standard plasters and some dry-mix concrete formulations to improve workability. standardchemicals.com.austandardchemicals.com.au

| Property | Description | Reference |

|---|---|---|

| Crystal Morphology | Small, irregular, porous, flaky particles | standardchemicals.com.auchemicalbook.com |

| Porosity | High | researchgate.net |

| Water Requirement | Higher than α-phase | researchgate.net |

| Mechanical Strength | Low | researchgate.net |

| Production Method | Dry calcination | researchgate.netresearchgate.net |

In terms of stability, both hemihydrate forms are metastable under normal atmospheric conditions and will convert to the more stable calcium sulfate dihydrate (gypsum) in the presence of water. chemicalbook.com The transition temperature from gypsum to hemihydrate is influenced by factors such as pressure and the presence of electrolytes. researchgate.net The α-form is generally considered to be more stable than the β-form, which is reflected in its lower heat of hydration and slower, more controlled setting process. chemicalbook.comnih.gov The higher reactivity of the β-phase is attributed to its smaller crystal size and larger surface area. standardchemicals.com.au

Structure

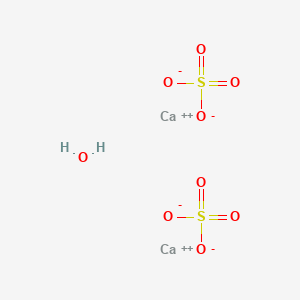

2D Structure

Properties

IUPAC Name |

dicalcium;disulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.2H2O4S.H2O/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);1H2/q2*+2;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBKNNSYQHRCA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CaSO4)2.H2O, Ca2H2O9S2 | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-18-9 (Parent) | |

| Record name | Calcium sulfate hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90894798 | |

| Record name | Plaster of Paris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Plaster of paris appears as white or yellowish, finely divided, odorless powder consisting mostly or entirely of calcium sulfate hemihydrate, CaSO4*1/2H2O. Forms a paste when it is mixed with water that soon hardens into a solid. Used in making casts, molds, and sculpture. Generally non-toxic., White or yellowish, finely divided, odorless powder; [NIOSH], FINE HYGROSCOPIC WHITE POWDER., White or yellowish, finely divided, odorless powder. | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Plaster of Paris | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % at 77 °F (NIOSH, 2023), Solubility in water, g/100ml at 25 °C: 0.30, (77 °F): 0.3% | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.5 (NIOSH, 2023) - Denser than water; will sink, Density (for the alpha hemihydrate): 2.76 g/cm³, 2.5 | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

26499-65-0, 10034-76-1 | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium sulfate hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plaster of Paris | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026499650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plaster of Paris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, calcium salt, hydrate (2:2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Plaster of Paris (Ca(SO4).1/2H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RW091J48V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

325 °F (Loses H2O) (NIOSH, 2023), 163 °C, 325 °F (loses H₂O), 325 °F (Loses H2O) | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis and Preparation Methodologies for Calcium Sulfate Hemihydrate

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a prominent method for producing α-calcium sulfate (B86663) hemihydrate, a crystalline form known for its high strength and well-defined structure. researchgate.netnih.gov This technique involves the dehydration of calcium sulfate dihydrate (gypsum) in an aqueous medium under controlled temperature and pressure.

Autoclave Processes for α-Calcium Sulfate Hemihydrate Production

The autoclave process is a conventional hydrothermal method for synthesizing α-calcium sulfate hemihydrate. dbc.wroc.pl It involves heating a slurry of gypsum, such as flue gas desulfurization (FGD) gypsum, in a sealed vessel (autoclave) to temperatures typically ranging from 100°C to 150°C under saturated steam pressure. researchgate.netresearchgate.netscirp.org This environment facilitates the phase transition from dihydrate to the α-hemihydrate form. dbc.wroc.pl The resulting α-calcium sulfate hemihydrate crystals are typically well-formed and larger than those produced by other methods, contributing to higher mechanical strength in the final products. researchgate.netnih.gov

An improved "dynamic method" or autoclaved process has been developed to enhance the efficiency of this technique. In this modified approach, the mixture of FGD gypsum and crystal modifiers has an attached water content of approximately 18% and a pH of about 6.0. This mixture is directly introduced into the autoclave reactor without prior pressing into bricks or forming a slurry. researchgate.net This dynamic process has been successfully applied to the production of α-calcium sulfate hemihydrate from various industrial by-products. researchgate.net

Research has shown that the particle size and morphology of the initial calcium sulfate dihydrate significantly impact the synthesis process and the final product. scirp.orgscirp.org For instance, larger dihydrate particles may require longer reaction times for complete conversion to α-hemihydrate. scirp.org

Atmospheric Salt Solution Methods

The atmospheric salt solution method provides an alternative to the high-pressure autoclave process for synthesizing α-calcium sulfate hemihydrate. dbc.wroc.pl This technique involves heating calcium sulfate dihydrate in various salt or acid solutions near their boiling point under atmospheric pressure. researchgate.netscirp.org The presence of salts in the solution alters the water activity, which lowers the transition temperature required for the conversion of dihydrate to hemihydrate. dbc.wroc.pl

Commonly used salt solutions include those of inorganic acids or salts like potassium chloride, calcium chloride, and magnesium chloride. researchgate.net For example, α-calcium sulfate hemihydrate can be prepared from FGD gypsum in a mixed chlorate (B79027) solution of Mg-Ca-Na. Studies have identified optimal parameters for this process, such as a salt media concentration of 20 wt%, an FGD gypsum concentration of 20 wt%, and a temperature of 97°C. researchgate.net

A notable advantage of this method is the ability to control the crystal morphology of the resulting α-calcium sulfate hemihydrate by using additives. acs.org For instance, the addition of citric acid to a calcium chloride solution can lead to the formation of α-calcium sulfate hemihydrate with a lower aspect ratio and smaller particle size. acs.org This method operates through a dissolution-recrystallization mechanism, where the dihydrate dissolves in the salt solution and then recrystallizes as the hemihydrate. acs.org However, a potential drawback is the risk of equipment corrosion and the incorporation of salt ions into the final product, which can affect its purity and mechanical properties. researchgate.net

Alcohol-Water Solution Techniques

The alcohol-water solution method has gained significant attention as an alternative to salt-based systems for the synthesis of α-calcium sulfate hemihydrate. This approach avoids the introduction of foreign ions, leading to a purer product. researchgate.net The presence of alcohol in the aqueous solution reduces the water activity, facilitating the phase transition from dihydrate to hemihydrate at milder temperatures and atmospheric pressure. sci-hub.se

Research has explored the use of various alcohols, such as ethanol (B145695), in conjunction with aqueous solutions. For example, the addition of ethanol to a CaCl₂ aqueous solution during the salt solution method has been shown to influence the morphology of the resulting α-calcium sulfate hemihydrate. researchgate.net In some processes, ethanol is used as a morphology modifier to control the crystal shape of the calcium sulfate dihydrate precursor, which subsequently affects the final α-calcium sulfate hemihydrate product. acs.org

An innovative approach involves an erythritol-water medium, which has been shown to expedite the conversion of industrial by-product gypsum into high-quality α-calcium sulfate hemihydrate in just one hour, a significant improvement over many traditional alcohol-water systems that can take over two hours. researchgate.net The resulting α-calcium sulfate hemihydrate from this method exhibits a large, short columnar form. researchgate.net

Glycerol-Water Solution Systems

Glycerol-water solution systems represent another advanced method for the synthesis of α-calcium sulfate hemihydrate, particularly from industrial by-products like flue gas desulfurization (FGD) gypsum. acs.orgrsc.org Similar to alcohol-water systems, glycerol (B35011) reduces the water activity of the solution, enabling the phase transformation from dihydrate to hemihydrate under milder conditions. sci-hub.se

The addition of trace amounts of certain salts can further enhance the synthesis process in glycerol-water solutions. For instance, sodium chloride (NaCl) can accelerate the nucleation and crystal growth of α-calcium sulfate hemihydrate by facilitating the dissolution of the dihydrate precursor and increasing supersaturation. acs.orgrsc.org

Furthermore, crystal morphology can be controlled by introducing specific additives. For example, Na₂EDTA can be used as a capping agent to modify the crystal habit from columnar to lamellar. acs.org Similarly, the use of succinic acid disodium (B8443419) salt hexahydrate in a glycerol-water solution containing NaCl can produce α-calcium sulfate hemihydrate with short hexagonal prism morphology at a reaction temperature of 90°C. rsc.org The ability to control crystal morphology is crucial as it directly impacts the mechanical properties of the final material. acs.org

Low-Temperature and Ambient Pressure Synthesis Strategies

Recent advancements in materials science have led to the development of synthesis methods for calcium sulfate hemihydrate that operate at room temperature and atmospheric pressure, offering more energy-efficient and environmentally friendly alternatives to traditional high-temperature processes.

One-Step Nanofiber Synthesis from Calcite Precursors

A novel, one-step method has been developed for the synthesis of this compound (bassanite) nanofibers at room temperature (20 °C) and atmospheric pressure. nih.govacs.org This technique utilizes inexpensive calcite (CaCO₃) as the starting material, which is mixed with dilute sulfuric acid in methanol (B129727). nih.govacs.orgacs.org

The reaction mechanism involves the formation of calcium sulfate on the surface of the calcite, which then simultaneously reacts with the water generated during the reaction to form bassanite nanofibers. acs.orgresearchgate.net Stirring the mixture can lead to a high purity of bassanite, with one study reporting a content of approximately 93 mass %. acs.org Without stirring, the resulting product is a mix of bassanite and unreacted calcite. nih.gov The resulting nanofibers typically have a diameter of 20–50 nm. acs.org This method provides a direct route to producing nanomaterials from solid raw materials without the need for high temperatures or pressures. acs.org

| Parameter | Value | Reference |

| Starting Material | Calcite (CaCO₃) | nih.govacs.org |

| Reagents | Dilute Sulfuric Acid, Methanol | nih.govacs.org |

| Temperature | 20 °C | nih.govacs.org |

| Pressure | 1 atm | nih.govacs.org |

| Product | This compound (Bassanite) Nanofibers | nih.govacs.org |

| Nanofiber Diameter | 20–50 nm | acs.org |

| Purity (with stirring) | ~93 mass % | acs.org |

Organic Solvent-Free Aqueous Precipitation with Additives

The synthesis of this compound (bassanite) is shifting towards more environmentally friendly approaches that avoid organic solvents. rsc.org A key strategy involves direct precipitation from aqueous solutions at moderate temperatures, a condition where gypsum (calcium sulfate dihydrate) would typically be the predominant and more stable phase. acs.org The success of this method hinges on the use of specific additives that can influence the crystallization pathway. rsc.orgacs.org

These additives work through complex mechanisms, primarily by controlling the availability and activity of water in the immediate vicinity of the forming crystals. researchgate.net Researchers have demonstrated that by combining additives with different functionalities—such as those that bind to calcium sulfate surfaces and others that locally withdraw water—it is possible to obtain pure bassanite at temperatures as low as 40°C. acs.org This represents a significant reduction in the energy required compared to traditional thermal dehydration of gypsum. rsc.org

The selection of additives is crucial for controlling phase selection. Certain additives with specific functional groups can preferentially stabilize the hemihydrate structure, preventing its conversion to the more thermodynamically stable dihydrate. acs.org This approach not only offers a "greener" synthesis route but also opens up possibilities for fine-tuning the properties of the final this compound product. rsc.orgresearchgate.net

Table 1: Influence of Additives on Organic Solvent-Free Aqueous Precipitation of this compound

| Additive Type / Example | Function | Observed Effect on Synthesis | Reference |

|---|---|---|---|

| Carboxylic Acids (e.g., Tartaric, Maleic, Citric acids) | Interact with calcium sulfate precursors, modulating the local hydration environment during crystallization. rsc.orgresearchgate.net | Can promote the formation of bassanite over gypsum at lower temperatures. researchgate.net | rsc.orgresearchgate.net |

| Salts (e.g., NaCl) | Modify water activity and increase supersaturation with respect to the hemihydrate phase. rsc.orgrsc.org | Facilitates the dissolution of dihydrate and promotes a greater driving force for phase transformation to hemihydrate. rsc.orgrsc.org | rsc.orgrsc.org |

| Crystal Modifiers (e.g., Disodium succinate (B1194679) hexahydrate) | Preferentially adsorb onto specific crystal facets, suppressing growth along certain axes. rsc.orgrsc.org | Can change crystal morphology from needle-like particles to short, fat hexagonal prisms. rsc.orgrsc.org | rsc.orgrsc.org |

| Additives with Water-Withdrawing Moieties | Reduce local water activity to levels that favor bassanite nucleation. acs.orgresearchgate.net | Enable recovery of large amounts of bassanite at temperatures as low as 40°C. acs.org | acs.orgresearchgate.net |

Dynamic Methods for Industrial By-product Gypsum Conversion

A significant area of research focuses on the value-added utilization of industrial by-products, particularly flue gas desulfurization (FGD) gypsum. researchgate.net Dynamic methods, such as hydrothermal and salt solution processes, are being developed to efficiently convert this waste material into high-quality α-calcium sulfate hemihydrate (α-HH). nih.govmdpi.com These processes are advantageous as they can operate at atmospheric pressure and milder temperatures than traditional autoclaving, though they may require specific solution chemistries. rsc.orgnih.gov

Conversion of Flue Gas Desulfurization (FGD) Gypsum

Flue gas desulfurization (FGD) gypsum is a major industrial waste residue from coal-fired power plants. rsc.org Its conversion into α-calcium sulfate hemihydrate is considered a high-value-added utilization pathway. researchgate.net One innovative method involves the transformation of FGD gypsum in a glycerol-water solution containing additives like disodium succinate hexahydrate and sodium chloride at temperatures around 90°C. rsc.orgrsc.org In this system, the sodium chloride increases the dissolution of the starting gypsum dihydrate, creating a high level of supersaturation that drives the transformation to the hemihydrate phase. rsc.orgrsc.org

Another approach is the hydrothermal salt solution method, which can be performed at atmospheric pressure. nih.gov Studies have shown successful transformation in concentrated solutions of calcium and magnesium chlorides at 95°C, with potassium ions playing a significant role in the process. researchgate.net A "dynamic method," which is an improved autoclaved process, can also be used. mdpi.comsemanticscholar.org This method involves mixing FGD gypsum with crystal modifiers and a limited amount of water (approx. 18% attachment water) and heating it in an autoclave. mdpi.comsemanticscholar.org These dynamic conversion methods effectively address environmental concerns associated with gypsum waste while producing a valuable industrial material. researchgate.net

Table 2: Parameters for Conversion of FGD Gypsum to α-Calcium Sulfate Hemihydrate

| Method | Medium | Temperature | Key Additives | Outcome | Reference |

|---|---|---|---|---|---|

| Salt Solution Process | Glycerol-water solution | 90 °C | Disodium succinate hexahydrate, NaCl | Production of short hexagonal prism α-HH crystals. rsc.orgrsc.org | rsc.orgrsc.org |

| Hydrothermal Salt Solution | Concentrated Ca and Mg chlorides | 95 °C | K+ ions | Successful transformation to α-HH under mild conditions. researchgate.net | researchgate.net |

| Dynamic Method (Improved Autoclave) | Approx. 18% attachment water | 150 °C | Potassium sodium tartrate, Aluminum sulfate, Sodium hydroxide (B78521) | Efficient production of α-HH. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Hydrothermal Method | High-salinity brines ([NaCl] > 4 M) | > 80 °C | NaCl | Rapid (<5 min) and reversible conversion to bassanite. mpg.dechemrxiv.org | mpg.dechemrxiv.org |

Mechanism of Conversion from Calcium Sulfate Dihydrate (Gypsum)

The transformation of calcium sulfate dihydrate (gypsum) into this compound is not a simple solid-state dehydration. The most widely accepted mechanism, particularly in "wet" conversion processes, is one of dissolution and recrystallization. nih.govmdpi.comnih.gov This pathway involves two principal, sequential steps: the dissolution of the initial dihydrate phase and the subsequent nucleation and growth of the new, less hydrated hemihydrate phase. iucr.orgmdpi.com

Dissolution-Recrystallization Pathways

The dissolution-recrystallization mechanism is initiated when gypsum is placed in a solution where it is less stable than the hemihydrate. This is often achieved by increasing the temperature or by altering the solution's chemistry with salts or other solvents. mpg.dechemrxiv.org The gypsum crystals begin to dissolve, releasing calcium and sulfate ions into the solution. nih.govmpg.de This process increases the concentration of these ions in the solution until it becomes supersaturated with respect to the more stable (under those conditions) hemihydrate phase. rsc.orgrsc.org

Once this state of supersaturation is reached, it provides the necessary thermodynamic driving force for the nucleation of hemihydrate crystals. rsc.orgrsc.org These nuclei can form either in the bulk solution or on the surface of the dissolving gypsum crystals. mdpi.com As the process continues, the gypsum crystals keep dissolving while the newly formed hemihydrate crystals grow, ultimately leading to a complete phase transformation. nih.govnih.gov In situ studies using X-ray diffraction have confirmed that this is a direct, one-step process without the formation of crystalline intermediate phases. mdpi.comnih.gov

Phase Transition Kinetics and Control

Several key parameters allow for the control of the transition kinetics:

Temperature: Increasing the temperature generally accelerates the transformation. It increases the solubility of gypsum, shortens the induction period for hemihydrate nucleation, and increases the growth rate. mdpi.comacs.orgresearchgate.net

Additives and Impurities: The chemical composition of the solution is critical. Certain ions and impurities can significantly affect the kinetics. For instance, impurities like Fe³⁺, Al³⁺, and SiF₆²⁻ can increase the nucleation barrier, thereby inhibiting the transformation. acs.org Conversely, salts like NaCl can accelerate the process by increasing gypsum solubility. mpg.dechemrxiv.org Crystal modifiers can suppress nucleation, prolonging the transformation time even as they control crystal morphology. rsc.org

Particle Size: The size of the initial gypsum particles can influence the induction time, with finer particles dissolving more rapidly, but may have less effect on the subsequent growth rate of the hemihydrate crystals. researchgate.netresearchgate.net

Kinetic studies have determined that the nucleation and growth stages of the transformation have distinct activation energies. For example, in one hydrothermal study, the apparent activation energy for nucleation was found to be 124 kJ/mol, while the energy for crystal growth was significantly higher at 810 kJ/mol, indicating that the growth phase is the more energy-intensive step in the process. mdpi.com By carefully controlling these parameters, it is possible to manage the rate of conversion and influence the final properties of the this compound. mdpi.comacs.org

Crystallization and Hydration Mechanisms of Calcium Sulfate Hemihydrate

Fundamental Principles of Setting Reaction

The setting of calcium sulfate (B86663) hemihydrate is primarily explained by the dissolution of the metastable hemihydrate phase and the subsequent precipitation of the more stable dihydrate phase. This process is driven by the difference in solubility between the two compounds.

The most widely accepted mechanism for the setting of gypsum plaster is the dissolution-precipitation theory. mdpi.comslideshare.net This theory posits that when calcium sulfate hemihydrate is mixed with water, it dissolves until the solution becomes saturated with respect to the hemihydrate. mdpi.comgovinfo.gov However, calcium sulfate dihydrate is thermodynamically more stable and less soluble in water than the hemihydrate. mdpi.comgfz-potsdam.de

CaSO₄·0.5H₂O + 1.5H₂O → CaSO₄·2H₂O + Heat iucr.org

While the dissolution-precipitation model is broadly accepted, some hypotheses propose the involvement of intermediate species in the hydration process. One modified theory suggests the formation of solvated this compound molecules as an intermediate step. govinfo.gov Another concept involves the initial formation of an amorphous calcium sulfate (ACS) phase, which then transforms into gypsum, potentially through bassanite (an alternative name for hemihydrate) as a crystalline intermediate. leeds.ac.uk

Research has also pointed to the formation of a precursor phase that undergoes aggregation and reorganization to form the final gypsum crystals. iucr.org In some interpretations, the hydration reaction is considered a three-step process: initial dissolution of the hemihydrate, nucleation of gypsum, and finally, the growth of the gypsum nuclei. researchgate.net The presence of additives can influence these steps, sometimes by interacting with these intermediate stages. researchgate.net

The formation of gypsum from the supersaturated solution occurs through nucleation and crystal growth. sci-hub.se Nucleation is the initial formation of stable, tiny crystals (nuclei) from the solution. sci-hub.se These nuclei must reach a critical size to be stable and continue to grow. sci-hub.se The presence of foreign particles or "nano/microdust" can facilitate heterogeneous nucleation, where the new crystals form on the surface of these particles. mdpi.com Increasing the concentration of such particles can significantly decrease the time required for nucleation to begin. mdpi.com

Once stable nuclei are formed, they grow by the incorporation of ions from the solution onto their crystal lattice. sci-hub.se This growth leads to the development of the characteristic interlocking needle-like or rod-like crystal structure of set gypsum. mdpi.comiucr.org The rate of nucleation and the rate of crystal growth are key factors that determine the final microstructure and mechanical properties of the gypsum product. iucr.orgnih.gov The addition of seed crystals, such as fine gypsum particles, can accelerate the process by providing pre-existing surfaces for crystal growth, thereby reducing the reliance on the initial nucleation step. nih.goviucr.org

Solvated Intermediate Species Hypotheses

Reaction Kinetics and Rate-Determining Steps

The induction period is the initial stage of the reaction where no significant precipitation is observed. aidic.it It is defined as the time that elapses between the creation of a supersaturated solution and the formation of detectable, stable nuclei. aidic.it This period is a combination of the time required for the formation of critical nuclei (nucleation time) and the time for these nuclei to grow to a measurable size (growth time). aidic.it

The duration of the induction period is influenced by several factors:

Supersaturation : Higher levels of supersaturation lead to a shorter induction period as the thermodynamic driving force for nucleation is greater. mdpi.com

Temperature : Increasing the temperature generally shortens the induction period. mdpi.com

Additives : Certain chemical additives can act as retarders, prolonging the induction period, while accelerators can shorten it. ijoer.com

Mixing : Increased agitation or mixing can decrease the induction period. mdpi.com

Hemihydrate Type : The α-form of this compound typically has a shorter induction period than the β-form. iucr.org

Seed Crystals : The presence of gypsum seed crystals can significantly reduce or even eliminate the induction period by providing immediate sites for crystal growth. nih.gov

Following the induction period, the rate of reaction accelerates as the gypsum crystals grow. The kinetics of this crystal growth can be described by different rate laws, depending on the rate-determining step. The growth rate is often expressed as a function of the supersaturation of the solution.

Mechanisms controlling crystal growth can be classified into several types, which are often associated with specific kinetic laws such as linear, parabolic (often approximated as quadratic), or exponential. core.ac.uk

Linear Rate Law : A linear growth rate is typically observed when the rate-determining step is the transport of ions through the solution to the crystal surface (diffusion control) or the adsorption of ions onto the crystal surface at non-specific sites. core.ac.ukresearchgate.net In this case, the growth rate is directly proportional to the supersaturation.

Quadratic (or Parabolic) Rate Law : A growth rate that is proportional to the square of the supersaturation (a parabolic or quadratic relationship) often suggests that the rate-limiting step is the integration of ions into the crystal lattice at specific sites, such as kinks on the crystal surface. core.ac.ukbgu.ac.il This is often referred to as surface reaction control.

Avrami-Erofeev Model Application

The Avrami-Erofeev model is a widely used kinetic model to describe solid-state reactions, including the hydration of cementitious materials. The model is expressed by the equation:

-ln(1 - α) = (kt)^n

where:

α is the fraction of the reaction completed at time t

k is the reaction rate constant

n is the Avrami exponent, which provides insight into the nucleation and growth mechanism.

Studies have shown that the Avrami-Erofeev model can be successfully fitted to the hydration data of both α- and β-calcium sulfate hemihydrate. acs.orgepa.gov The model indicates that the hydration process is influenced by factors such as the type of hemihydrate and the presence of additives. For instance, the hydration of α-CaSO₄·0.5H₂O often shows a better fit to the Avrami-Erofeev model compared to the β-form. acs.orgepa.gov The rate of reaction in the Avrami model tends to increase with the addition of gypsum seeds, which act as nucleation sites and accelerate the process. acs.orgepa.gov

The value of the Avrami exponent, n, can provide information about the dimensionality of crystal growth. For example, an n value around 3 can suggest three-dimensional growth from a constant number of nuclei. In the context of α-hemihydrate crystallization from a solution, analysis of the reaction index n has indicated three-dimensional growth, with multiple nucleation effects at higher temperatures. mdpi.com

Interactive Table: Avrami-Erofeev Kinetic Parameters for α-Hemihydrate Formation

| Hydrothermal Temperature (°C) | Rate Constant (k) | Avrami Exponent (n) |

| 92 | 0.00035 | 2.99 |

| 95 | 0.00058 | 3.55 |

| 98 | 0.00096 | 3.68 |

Data sourced from studies on the hydrothermal preparation of α-hemihydrate, illustrating the effect of temperature on kinetic parameters. mdpi.com

Gualtieri Model Integration

The Gualtieri model offers a more detailed description of the crystallization process by separating the contributions of nucleation and crystal growth. The model is described by the equation:

α(t) = 1 - exp[-(k_g(t-t_0))^n]

where the nucleation rate (P_N) and crystal growth rate (P_G) are considered. This model has been found to provide a good fit for the hydration of both α- and β-CaSO₄·0.5H₂O. acs.orgiucr.org

Kinetic analysis using the Gualtieri model has revealed that the addition of accelerators, such as seed crystals, significantly increases the rate of nucleation. acs.orgnih.gov At low concentrations of seed crystals, the rate of crystal growth may be the dominant factor, while at higher concentrations, the rate of nucleation can become faster. acs.orgnih.gov The Gualtieri model has been particularly effective in fitting experimental data from synchrotron X-ray diffraction studies of hemihydrate hydration. iucr.org

Interactive Table: Gualtieri Kinetic Parameters for Hemihydrate Hydration

| Sample | Nucleation Parameter (a) (s) | Nucleation Parameter (b) (s) | Crystal Growth Rate (k_g) (s⁻¹) |

| α-Hemihydrate | 104.9 | 1.1 | 0.015 |

| β-Hemihydrate | 309.8 | 1.0 | 0.008 |

This table presents a comparative view of the Gualtieri kinetic parameters for the hydration of α- and β-calcium sulfate hemihydrate without additives. researchgate.net

Thermodynamic Considerations in Calcium Sulfate Hydrate Systems

The hydration of this compound is driven by thermodynamic principles, primarily related to the differing solubilities and stabilities of the various calcium sulfate phases.

Solubility and Supersaturation Dynamics

The fundamental driving force for the hydration of this compound is the difference in solubility between the hemihydrate and the dihydrate forms in water. This compound is more soluble than calcium sulfate dihydrate at temperatures below approximately 97-98°C. epa.gov When hemihydrate is mixed with water, it dissolves to create a solution that is supersaturated with respect to the dihydrate. This supersaturated state is thermodynamically unstable, and the system seeks to reach a lower energy state by precipitating the less soluble dihydrate.

The hydration process involves the dissolution of hemihydrate particles and the subsequent nucleation and growth of dihydrate crystals from the supersaturated solution. sigmaaldrich.com The degree of supersaturation has a direct impact on both the induction period before crystallization begins and the rate of crystallization. sigmaaldrich.com

Interactive Table: Solubility of Calcium Sulfate Phases in Water

| Temperature (°C) | Solubility of Gypsum (CaSO₄·2H₂O) ( g/100g H₂O) | Solubility of Hemihydrate (CaSO₄·0.5H₂O) ( g/100g H₂O) |

| 0 | 0.176 | ~0.3 |

| 20 | 0.205 | ~0.67 |

| 40 | 0.210 | ~0.55 |

| 60 | 0.205 | ~0.45 |

| 80 | 0.197 | ~0.36 |

| 100 | 0.162 | ~0.28 |

This table illustrates the temperature-dependent solubility of gypsum and hemihydrate in pure water, highlighting the conditions that drive the hydration process. goettingen-research-online.demdpi.comleeds.ac.uk

Metastability of this compound Phases

This compound exists in two main forms, α-hemihydrate and β-hemihydrate. These forms are structurally very similar but differ in their crystal habit, which is a result of their preparation methods. The α-form is typically produced under hydrothermal conditions, resulting in well-defined, larger crystals, while the β-form is obtained by calcination in air, leading to more irregular, smaller particles. researchgate.net

Both α- and β-hemihydrate are metastable phases with respect to calcium sulfate dihydrate in the presence of water at ambient temperatures. dbc.wroc.pl This means that while they can exist for a period of time, they will eventually convert to the more stable dihydrate form. Furthermore, hemihydrate itself is considered a metastable phase over the entire relevant temperature range in comparison to anhydrite, the anhydrous form of calcium sulfate. dbc.wroc.pl

The transformation of metastable hemihydrate to anhydrite can occur, particularly at elevated temperatures. dbc.wroc.pl However, in aqueous solutions, the hydration to dihydrate is the more kinetically favored process at temperatures below the gypsum-hemihydrate transition point.

Phase Transition Temperatures and Their Influence

The stability of the different calcium sulfate hydrates is temperature-dependent. The transition temperature between gypsum and anhydrite in pure water is approximately 42°C, with some studies suggesting a range up to 66°C. epa.govdbc.wroc.pl Below this temperature, gypsum is the thermodynamically stable phase.

The transition temperature for gypsum to hemihydrate is reported to be around 97-98°C. epa.gov Above this temperature, hemihydrate becomes more stable than gypsum. However, even below this temperature, gypsum can persist as a metastable phase. epa.gov The presence of salts in the solution can influence these transition temperatures. wikipedia.org

The dehydration of gypsum with controlled heating first leads to the formation of hemihydrate. Further heating can produce different forms of anhydrite. For instance, γ-anhydrite is formed at temperatures around 180°C, while the more stable β-anhydrite is formed above 250°C. mdpi.com

Interactive Table: Key Phase Transition Temperatures in the Calcium Sulfate-Water System

| Transition | Reported Temperature Range (°C) | Notes |

| Gypsum (Dihydrate) ↔ Anhydrite | 42 - 66 | In pure water, gypsum is stable below this temperature. |

| Gypsum (Dihydrate) ↔ Hemihydrate | 97 - 107 | Hemihydrate is more stable than gypsum above this temperature. |

| Hemihydrate → γ-Anhydrite | ~180 | Formed upon further heating of hemihydrate. |

| γ-Anhydrite → β-Anhydrite | >250 | Formation of the more stable anhydrous form. |

This table summarizes the key temperature-driven phase transitions for calcium sulfate hydrates. acs.orgepa.govdbc.wroc.plmdpi.com

Hydration Process Stages and Associated Phenomena

The hydration of this compound is not an instantaneous event but proceeds through several distinct stages. While different studies may propose slight variations in the number and description of these stages, a general consensus points to a multi-stage process.

A commonly accepted model divides the hydration process into three main stages:

Dissolution Stage: Immediately after mixing with water, the this compound particles begin to dissolve. This leads to a rapid increase in the concentration of calcium and sulfate ions in the solution, quickly reaching a state of supersaturation with respect to calcium sulfate dihydrate.

Dissolution–Crystallization Stage: This stage is characterized by the simultaneous dissolution of the remaining hemihydrate particles and the nucleation and growth of dihydrate crystals. This period often begins with an induction period, during which stable nuclei of dihydrate form. Following the induction period, there is an acceleratory period where the rate of dihydrate crystallization increases as the newly formed crystals provide more surface area for further growth.

Equilibrium Stage: As the hydration reaction nears completion, the majority of the hemihydrate has been converted to dihydrate. The concentration of ions in the solution decreases and approaches the saturation level of the dihydrate. The rate of reaction slows down significantly and eventually ceases as a dynamic equilibrium is established between the dissolution and recrystallization of the dihydrate crystals.

Some researchers further divide the process into more detailed steps, including an initial induction period, a period of nucleation, a crystal growth phase, and a final diffusion-controlled reaction stage. researchgate.net

Influence of Chemical Additives and Impurities on Calcium Sulfate Hemihydrate Systems

Organic Additives and Their Mechanistic Roles

Organic additives are widely used to modify the properties of calcium sulfate (B86663) hemihydrate slurries and the resulting gypsum. These additives can act as retarders or accelerators, and they can influence the crystal habit and morphology of the gypsum crystals formed.

Carboxylic acids and their salts are common retarders used in gypsum-based materials. Their effectiveness is attributed to their ability to interact with the surfaces of both calcium sulfate hemihydrate and the newly formed gypsum crystals.

The primary mechanism by which carboxylic acids retard the setting of this compound is through adsorption onto the surfaces of gypsum nuclei. astm.orgasme.orgastm.org This adsorption process hinders the growth of these nuclei into larger crystals. The effectiveness of a particular carboxylic acid as a retarder is closely linked to its molecular structure and its ability to bind to the calcium ions on the gypsum crystal lattice.

Citric acid, a tricarboxylic acid, is a particularly effective retarder. researchgate.net Its structure allows for strong chelation with calcium ions on the crystal surface. scientific.netkimachemical.com The distance between two of the oxygen ions in the carboxyl groups of a citric acid molecule (approximately 4.0 Å) corresponds well with the distance between adjacent calcium ions on certain faces of the gypsum crystal, leading to a strong adsorption and significant retardation of crystal growth. sci-hub.se This preferential adsorption on specific crystal faces, such as the c-axis, which typically has the fastest growth rate, alters the crystal habit from needle-like to more compact, prismatic shapes. scientific.net

Succinic acid also functions as a retarder by adsorbing onto the surfaces of α-calcium sulfate hemihydrate (α-HH). researchgate.net This physical adsorption mechanism delays the hydration process. researchgate.net Similarly, malic acid can change the crystal morphology of gypsum through selective complexation with calcium active sites on the crystal planes. nih.govacs.org

Tartaric acid and its salt, potassium sodium tartrate (Rochelle Salt), are also known to influence the setting process. standardchemicals.com.auresearchgate.net While tartaric acid itself may have limited retarding power at lower concentrations, its salts can have a more pronounced effect. researchgate.net Studies have shown that at a high pH, tartaric acid can inhibit both the growth of gypsum and the dissolution of hemihydrate. sci-hub.senih.gov Potassium sodium tartrate is used to slow down the setting process, providing a longer working time. standardchemicals.com.au The addition of potassium sodium tartrate can also alter the pore structure of the resulting gypsum. google.com

The adsorption of these carboxylic acids is often a process of chemisorption, where the acid molecules are adsorbed at the surface of the growing gypsum nuclei during the induction period, thereby delaying crystallization. sci-hub.se The extent of this retardation depends on factors such as the concentration of the acid, the surface area of the hemihydrate, and the specific molecular configuration of the acid. sci-hub.se

Table 1: Influence of Carboxylic Acids on Gypsum Crystallization

| Carboxylic Acid | Primary Mechanism of Action | Effect on Crystal Morphology |

|---|---|---|

| Citric Acid | Adsorption on gypsum nuclei, chelation with Ca²⁺ ions. astm.orgscientific.netkimachemical.com | Transforms needle-like crystals to short, prismatic shapes. scientific.net |

| Succinic Acid | Physical adsorption on α-HH surfaces. researchgate.net | Controls crystal morphology. researchgate.net |

| Tartaric Acid | Inhibits gypsum growth and hemihydrate dissolution at high pH. sci-hub.senih.gov | Can alter pore structure. google.com |

| Malic Acid | Selective complexation with Ca active sites on crystal planes. nih.govacs.org | Changes crystal morphology. nih.govacs.org |

| Potassium Sodium Tartrate | Slows the setting process. standardchemicals.com.au | Alters pore structure. google.com |

Carboxylic Acids (e.g., Citric Acid, Succinic Acid, Tartaric Acid, Malic Acid, Potassium Sodium Tartrate)

Impact on Dissolution Rates and Supersaturation

Carboxylic acids not only affect crystal growth but also influence the dissolution of this compound and the level of supersaturation in the aqueous phase. The hydration of hemihydrate to gypsum involves the dissolution of hemihydrate particles, leading to a solution that is supersaturated with respect to gypsum, from which gypsum then precipitates.

Citric acid has been shown to decrease the initial degree of supersaturation in the liquid phase. scientific.net This is achieved through the complexation of citric acid with Ca²⁺ ions, which reduces their availability to form gypsum nuclei. scientific.net This reduction in supersaturation leads to the formation of fewer but larger dihydrate crystals. asme.orgscientific.net The retardation effect of citric acid is directly linked to this decrease in supersaturation and the subsequent slowing of nucleation and growth rates. scientific.net

The presence of carboxylic acids can delay the entire hydration process, which consists of three main stages: hemihydrate dissolution, gypsum nucleation, and gypsum growth. sci-hub.se By measuring the electrical conductivity of the suspension, researchers have observed that additives like citric and malic acid clearly retard the process. sci-hub.se The interaction of these acids with the system affects the ionic strength and supersaturation, thereby influencing the kinetics of both nucleation and crystal growth. nih.govacs.org

The retarding sequence of some common carboxylic acids has been identified as: Citric acid > Malic acid > Succinic acid > Tartaric acid. sci-hub.se This order highlights the superior effectiveness of citric acid in delaying the hydration process. The concentration of the acid is also a critical factor, with higher concentrations generally leading to a greater retarding effect. sci-hub.se

It is important to note that the influence of these additives can be pH-dependent. For instance, molecular modeling studies have shown that at high pH, tartaric acid inhibits both the growth of gypsum and the dissolution of hemihydrate, whereas at low pH, both citric and tartaric acid primarily inhibit the growth of gypsum. sci-hub.senih.gov

Table 2: Research Findings on the Impact of Carboxylic Acids

| Research Finding | Carboxylic Acid(s) Studied | Reference |

|---|---|---|

| Acts as a retarder by forming citrate (B86180), which affects nucleation and crystal growth through adsorption. | Citric Acid | astm.orgasme.orgastm.org |

| Decreases the initial supersaturation degree, leading to fewer and larger dihydrate crystals. | Citric Acid | scientific.net |

| Controls crystal morphology through physical adsorption onto α-HH surfaces, delaying hydration. | Succinic Acid | researchgate.net |

| Retarding sequence is Citric acid > Malic acid > Succinic acid > Tartaric acid. | Citric, Malic, Succinic, Tartaric Acids | sci-hub.se |

| At high pH, inhibits both gypsum growth and hemihydrate dissolution. | Tartaric Acid | sci-hub.senih.gov |

| Can alter the pore structure of the dihydrate as it forms. | Potassium Sodium Tartrate | google.com |

| Can change crystal morphology through selective complexation with Ca active sites. | Malic Acid | nih.govacs.org |

Chelating Agents (e.g., Na₂EDTA)

Chelating agents, such as disodium (B8443419) ethylenediaminetetraacetate (B1237979) (Na₂EDTA), can significantly influence the hydration and morphology of this compound. Na₂EDTA is known to have a strong retarding effect on both the nucleation and crystal growth of hemihydrate. sci-hub.se This is primarily due to the complexation of Ca²⁺ ions in the solution by the EDTA²⁻ anions, which reduces the supersaturation of the solution with respect to gypsum. sci-hub.sersc.org

Furthermore, Na₂EDTA acts as a morphology regulator. rsc.org Its presence can cause a morphological evolution of the resulting α-calcium sulfate hemihydrate crystals from fibrous to short columnar. rsc.org This change is attributed to the selective adsorption of EDTA²⁻ onto the crystal faces of the hemihydrate where Ca²⁺ ions are located. rsc.org

Table 1: Effect of Na₂EDTA on the Transformation of Gypsum to α-Calcium Sulfate Hemihydrate

| Na₂EDTA Concentration (mM) | Induction Time (min) | Phase Transformation Time (min) | Resulting Crystal Morphology |

|---|---|---|---|

| 0.00 | 2 | 118 | Fibrous |

| 1.40 | 240 | 480 | Short Columnar |

Data sourced from a study on the simultaneous effect of Na₂EDTA on phase transformation and morphology evolution. rsc.org

Inorganic Additives and Impurities

A variety of inorganic substances can act as additives or may be present as impurities in this compound systems, significantly affecting the hydration process.

Nucleating Agents (e.g., Calcium Sulfate Dihydrate Seeds)

The rate of nucleation increases substantially with the amount of dihydrate seeds added. researchgate.net Research has shown that at low seed concentrations (less than 0.5% w/w), the rate of crystal growth is greater than the rate of nucleation, while at concentrations above 0.5% w/w, nucleation becomes the faster process. researchgate.net

Accelerators (e.g., Potassium Sulfate, Calcium Hydroxide)

Accelerators are substances that increase the rate of the hydration reaction. Potassium sulfate (K₂SO₄) is a potent and commonly used accelerator. wordpress.comucl.ac.uk It is thought to function by increasing the solubility of the hemihydrate, which in turn increases the supersaturation of the solution with respect to the dihydrate, leading to faster crystallization. wordpress.comslideshare.net The presence of K₂SO₄ can also lead to the formation of a double salt, syngenite (B78856) (K₂SO₄·CaSO₄·H₂O), which influences the morphology of the final dihydrate crystals. researchgate.net

Calcium hydroxide (B78521) (Ca(OH)₂) also acts as an accelerator for the hydration of this compound. researchgate.net However, its effect can be complex and is influenced by the order in which it is added to the water and hemihydrate. researchgate.net In some systems, particularly those containing phosphates, the interaction between calcium hydroxide and other components can lead to either acceleration or severe retardation. researchgate.net

Table 2: Effect of Accelerators on β-Hemihydrate to Dihydrate Conversion

| Additive | Time to Reach 50% Conversion (min) | Time to Reach Maximum Conversion (min) |

|---|---|---|

| None | ~40-65 | - |

| Potassium Sulfate (K₂SO₄) | < 20 | Shorter than with no additive |

| Zinc Sulfate (ZnSO₄) | < 20 | Shorter than with no additive |

Data adapted from a study on the effect of additives on the hydration of CaSO₄·0.5H₂O. ucl.ac.uk

Retarders

Retarders are additives that prolong the setting time of this compound. They are crucial in applications where a longer working time is required. lohtragon.com Organic acids such as citric acid and tartaric acid are effective retarders. ucl.ac.uknih.gov These molecules are thought to adsorb onto the surface of either the dissolving hemihydrate particles or the growing dihydrate crystals, inhibiting dissolution and/or blocking sites for further crystal growth. nih.govgoogle.com Borax is another widely used retarder, although its precise mechanism is not fully understood. wordpress.comslideshare.net

The effectiveness of retarders can be influenced by the pH of the system. For example, molecular modeling studies suggest that tartaric and citric acid are particularly effective at inhibiting gypsum growth in alkaline environments. nih.gov

Multivalent Ions (e.g., Al³⁺, Fe³⁺, Mg²⁺, K⁺, Na⁺)

The presence of various multivalent ions, often as impurities, can significantly influence the crystallization process, including the morphology and size of the resulting calcium sulfate crystals. researchgate.netresearchgate.net

Monovalent cations like Na⁺ and K⁺ can alter the crystal morphology from strip-like to needle-like and decrease the aspect ratio. researchgate.net Divalent ions such as Mg²⁺ can enter the crystal structure, reducing the growth rate and leading to more slender, needle-like crystals. researchgate.net Trivalent ions like Al³⁺ and Fe³⁺ can inhibit crystal growth by adhering to the crystal edges. researchgate.net At low concentrations, they may lead to larger, shorter crystals, while at higher concentrations, they can induce a phase transformation from hemihydrate to dihydrate. researchgate.net

Table 3: Influence of Various Ions on α-Hemihydrate Crystal Morphology

| Ion | Effect on Crystal Morphology |

|---|---|

| Na⁺, K⁺ | Change from strip to needle-like crystals, decreased aspect ratio. |

| Mg²⁺ | Increased aspect ratio, growth of slender needle-like crystals. |

| Al³⁺, Fe³⁺ | Inhibition of crystal growth, change in crystal size. At low concentrations, bigger and shorter crystals. |

Information compiled from studies on the effects of metal ions on calcium sulfate crystal morphology. researchgate.netresearchgate.net